molecular formula C16H18N2O2 B1341300 N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide CAS No. 953745-87-4

N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide

Cat. No. B1341300
CAS RN: 953745-87-4
M. Wt: 270.33 g/mol
InChI Key: RRCLNGRHNBJRPM-UHFFFAOYSA-N
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Description

The compound "N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide" is a derivative of benzamide with potential applications in various fields of chemistry and medicine. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of related benzamide derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, where acylation and catalytic hydrogenation are key steps . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions . These methods could potentially be adapted for the synthesis of "N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide."

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of benzamide derivatives. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, revealing two polymorphs with different molecular packings . The structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was also determined using X-ray diffraction and compared with DFT calculations . These studies highlight the importance of molecular conformation and intermolecular interactions in the solid state.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including aminolysis, as demonstrated in the synthesis of a tripeptide derivative from a benzamide precursor . The directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide shows the reactivity of such compounds towards nucleophilic substitution . These reactions could be relevant for further functionalization of "N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the solubility and thermal stability of aromatic polyimides derived from benzamide-based diamines were studied, showing a range of degradation temperatures and glass transition temperatures . The molar refractivity and polarizability of a related antiemetic drug were analyzed, indicating the impact of drug concentration on these properties . These findings can provide a basis for predicting the properties of "N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide."

Scientific Research Applications

Gastroprokinetic Activity

Research has revealed that certain derivatives of 4-amino-2-ethoxybenzamides, including those bearing six- and seven-membered heteroalicycles, exhibit potent gastroprokinetic activity. These compounds were found to significantly promote gastric emptying, suggesting their potential application in treating gastrointestinal motility disorders (Morie et al., 1995).

Antimicrobial Properties

Some derivatives of 4-amino-2-ethoxybenzamides have been synthesized and assessed for their antimicrobial activities. These compounds have shown promising results against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to 4-amino-2-ethoxybenzamides, have demonstrated potent antioxidant capabilities. Their electrochemical oxidation mechanisms contribute significantly to their free radical scavenging activities, which are crucial in various biomedical applications (Jovanović et al., 2020).

Applications in Polymer Science

Some novel aromatic polyimides have been synthesized using derivatives of 4-amino-2-ethoxybenzamides. These polyimides exhibit good solubility and thermal stability, making them suitable for various industrial applications, including in the field of high-performance materials (Butt et al., 2005).

Psycho-Neurotropic Properties

Research into novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, structurally related to 4-amino-2-ethoxybenzamides, has shown that these compounds possess significant psycho- and neurotropic properties. This suggests their potential application in developing new psychoactive drugs (Podolsky et al., 2017).

Anticonvulsant Potential

A series of 4-aminobenzamides, related to 4-amino-2-ethoxybenzamides, have been evaluated for their anticonvulsant effects. These compounds have shown promising results in protecting against seizures, indicating their potential use in treating epilepsy and related disorders (Clark et al., 1984).

Safety and Hazards

The compound has been labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . The precautionary statements include P261, P280, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-7-5-4-6-13(15)16(19)18-14-9-8-12(17)10-11(14)2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCLNGRHNBJRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-ethoxybenzamide

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